4-(Oxolan-2-yl)pyrimidin-2-amine
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Overview
Description
4-(Oxolan-2-yl)pyrimidin-2-amine is a heterocyclic compound that features a pyrimidine ring substituted with an oxolane group at the 4-position and an amine group at the 2-position. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Oxolan-2-yl)pyrimidin-2-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminopyrimidine with an oxolane derivative under specific conditions. For example, the reaction can be carried out in the presence of a base such as sodium hydride in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
4-(Oxolan-2-yl)pyrimidin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amine group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as alkyl halides in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with various alkyl or aryl groups.
Scientific Research Applications
4-(Oxolan-2-yl)pyrimidin-2-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(Oxolan-2-yl)pyrimidin-2-amine involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound can also modulate signaling pathways by interacting with receptors on the cell surface .
Comparison with Similar Compounds
Similar Compounds
2-(Pyridin-2-yl)pyrimidine: Similar structure but with a pyridine ring instead of an oxolane group.
N4-alkyl-N2-phenyl-pyrrolo[3,2-d]pyrimidine-2,4-diamine: Contains a pyrimidine core with different substituents.
Uniqueness
4-(Oxolan-2-yl)pyrimidin-2-amine is unique due to the presence of the oxolane group, which imparts distinct chemical and biological properties. This structural feature can influence the compound’s solubility, reactivity, and interaction with biological targets, making it a valuable compound for various applications .
Properties
Molecular Formula |
C8H11N3O |
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Molecular Weight |
165.19 g/mol |
IUPAC Name |
4-(oxolan-2-yl)pyrimidin-2-amine |
InChI |
InChI=1S/C8H11N3O/c9-8-10-4-3-6(11-8)7-2-1-5-12-7/h3-4,7H,1-2,5H2,(H2,9,10,11) |
InChI Key |
PVXBSXUKYSGPLV-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(OC1)C2=NC(=NC=C2)N |
Origin of Product |
United States |
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